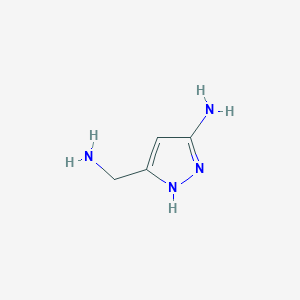
tert-Butyl (4-cyanooxazol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-cyanooxazol-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₁N₃O₃ It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-cyanooxazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxazole derivative. One common method includes the use of tert-butyl chloroformate and 4-cyanooxazole in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (4-cyanooxazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Reduced forms of the compound, such as amines.
Substitution: Substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl (4-cyanooxazol-2-yl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: It is explored for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-cyanooxazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
- tert-Butyl (benzyloxy)(4-cyanobutyl)carbamate
- tert-Butyl (4-oxo-2-thioxo-1,4-dihydroquinolin-3-yl)carbamate
Uniqueness: tert-Butyl (4-cyanooxazol-2-yl)carbamate is unique due to its cyano group attached to the oxazole ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H11N3O3 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
tert-butyl N-(4-cyano-1,3-oxazol-2-yl)carbamate |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)15-8(13)12-7-11-6(4-10)5-14-7/h5H,1-3H3,(H,11,12,13) |
Clave InChI |
ADFRIMZFHBISQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=CO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
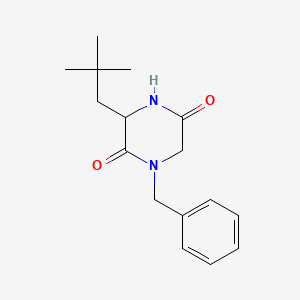
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)
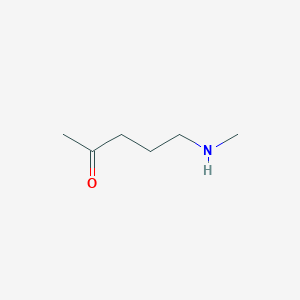
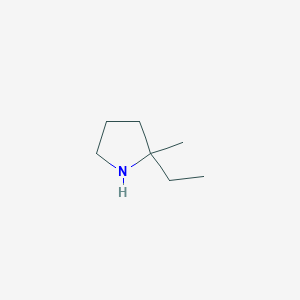
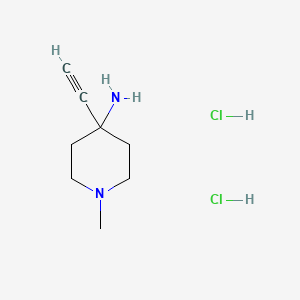
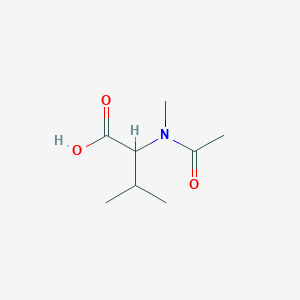
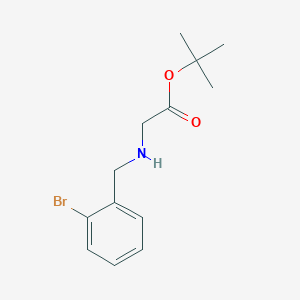


![(cyclobutylmethyl)[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B13497422.png)

